Glycine, N-sulfo-
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Overview
Description
Glycine, N-sulfo- is a sulfonated derivative of glycine, an amino acid. This compound is characterized by the presence of a sulfonate group attached to the nitrogen atom of glycine. Sulfonation enhances the water solubility and reactivity of the molecule, making it useful in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-sulfo- typically involves the sulfonation of glycine. One common method is the reaction of glycine with sulfur trioxide or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an aqueous medium to ensure the solubility of the reactants and products.
Industrial Production Methods: In industrial settings, the production of Glycine, N-sulfo- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The process often includes steps for purification, such as crystallization or chromatography, to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: Glycine, N-sulfo- can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized under specific conditions.
Reduction: The compound can be reduced to remove the sulfonate group.
Substitution: The sulfonate group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce glycine or other derivatives.
Scientific Research Applications
Glycine, N-sulfo- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in studies of protein structure and function, as it can modify amino acids and peptides.
Medicine: Glycine, N-sulfo- is investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: It is used in the production of detergents, surfactants, and other industrial chemicals due to its enhanced solubility and reactivity.
Mechanism of Action
The mechanism of action of Glycine, N-sulfo- involves its interaction with various molecular targets. The sulfonate group can form strong ionic bonds with positively charged sites on proteins and other biomolecules, altering their structure and function. This interaction can affect various biochemical pathways, including those involved in inflammation and oxidative stress.
Comparison with Similar Compounds
N-hydroxysuccinimide (NHS): Used in similar applications for protein modification.
Sulfo-NHS: A sulfonated version of NHS, similar to Glycine, N-sulfo- in terms of enhanced solubility.
Carbodiimides (e.g., EDC, DCC): Used for crosslinking carboxyl groups to amines, similar to the applications of Glycine, N-sulfo-.
Uniqueness: Glycine, N-sulfo- is unique due to its specific structure, which combines the properties of glycine with the enhanced solubility and reactivity of the sulfonate group. This makes it particularly useful in applications requiring high water solubility and strong ionic interactions.
Properties
CAS No. |
51250-18-1 |
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Molecular Formula |
C2H5NO5S |
Molecular Weight |
155.13 g/mol |
IUPAC Name |
2-(sulfoamino)acetic acid |
InChI |
InChI=1S/C2H5NO5S/c4-2(5)1-3-9(6,7)8/h3H,1H2,(H,4,5)(H,6,7,8) |
InChI Key |
NPFBMZZDXXPIBA-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)NS(=O)(=O)O |
Origin of Product |
United States |
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